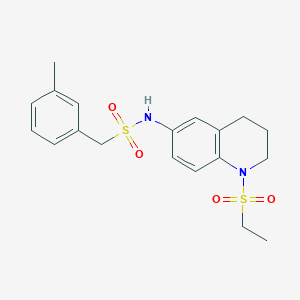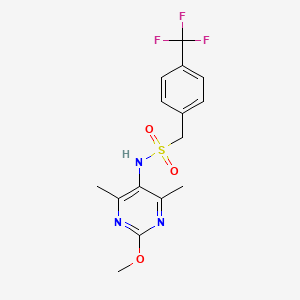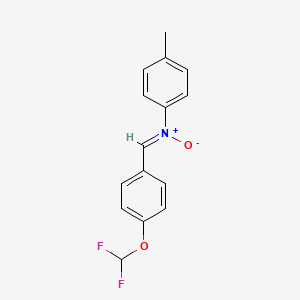
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide, also known as DFB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and optoelectronics. In cancer research, (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has been used as a lead compound to develop new drugs targeting various diseases. In optoelectronics, (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which play a critical role in cell proliferation and survival. (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide also inhibits the activity of histone deacetylases, which regulate gene expression and chromatin structure. In addition, (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has been shown to activate the p53 tumor suppressor pathway, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Future Directions
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide has significant potential for future research and development. Some of the future directions for (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide research include the development of new (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide-based drugs for cancer and other diseases, the synthesis of novel (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide derivatives with improved properties, and the investigation of (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide's potential applications in optoelectronics and other fields. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide.
In conclusion, (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide is a small molecule with significant potential for various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential therapeutic applications in cancer and other diseases. Further research is needed to fully understand the mechanism of action and the potential applications of (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide in various fields.
Synthesis Methods
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide is synthesized through a multi-step process that involves the reaction of 4-(difluoromethoxy)benzaldehyde with 4-methylaniline oxide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide. This synthesis method has been optimized to achieve high yields and purity of (Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide.
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-2-6-13(7-3-11)18(19)10-12-4-8-14(9-5-12)20-15(16)17/h2-10,15H,1H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZNHDFVOACPY-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(difluoromethoxy)benzylidene)-4-methylaniline oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)
![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)
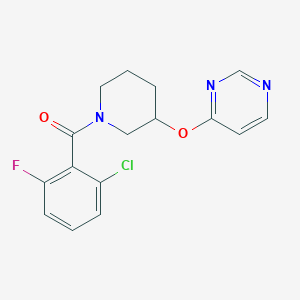
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2702208.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2702209.png)
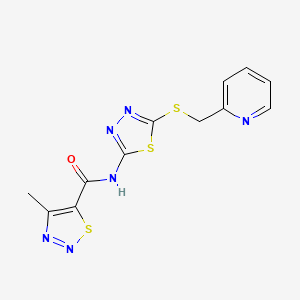
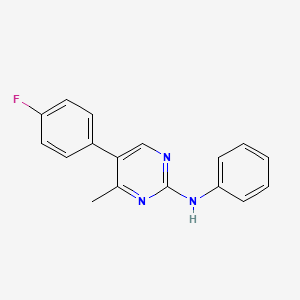
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)
